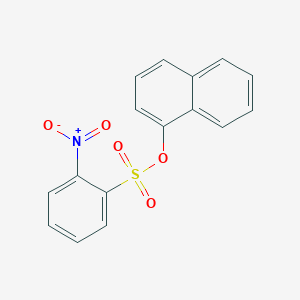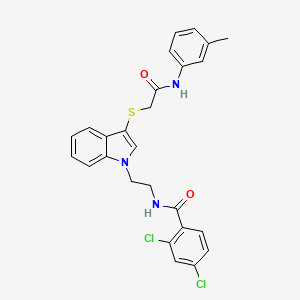
3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C24H19ClN2O6S and its molecular weight is 498.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Compounds within this structural family have been extensively studied for their antimicrobial properties. For instance, derivatives synthesized from quinazolinone and thiazolidinone frameworks have shown promising in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Another study highlighted the synthesis and characterization of new quinazolines as potential antimicrobial agents, further supporting the antimicrobial potential of such compounds (Desai, Shihora, & Moradia, 2007).
Synthetic Methodologies
The synthesis of these compounds involves various chemical reactions aimed at introducing functional groups that impart biological activity. For example, a method described the synthesis of a specific derivative through the reaction of a quinazolinone compound with chlorosulfonic acid, followed by amidation, to yield a compound with potential sulfonamide linkage (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Medicinal Chemistry Applications
In medicinal chemistry, such derivatives have been explored for their potential as diuretic, antihypertensive, and anticancer agents. For example, a study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, showing significant diuretic and antihypertensive activity, with one compound highlighted for its potent effects (Rahman et al., 2014). Another research effort synthesized sulfonamide derivatives with pro-apoptotic effects on cancer cells, indicating their potential in cancer therapy (Cumaoğlu et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide' involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzylamine to form the intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with 2-oxo-1,2-dihydroquinoline-7-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "4-methoxybenzylamine", "2-oxo-1,2-dihydroquinoline-7-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is reacted with 4-methoxybenzylamine in the presence of a base such as triethylamine to form the intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)aniline.", "Step 2: The intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)aniline is then reacted with 2-oxo-1,2-dihydroquinoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product '3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide'." ] } | |
CAS番号 |
892738-40-8 |
分子式 |
C24H19ClN2O6S |
分子量 |
498.93 |
IUPAC名 |
3-(4-chlorophenyl)sulfonyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H19ClN2O6S/c1-33-17-7-2-14(3-8-17)13-26-23(29)15-4-11-19-20(12-15)27-24(30)22(21(19)28)34(31,32)18-9-5-16(25)6-10-18/h2-12H,13H2,1H3,(H,26,29)(H2,27,28,30) |
InChIキー |
UUPOJJDGGGMKFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





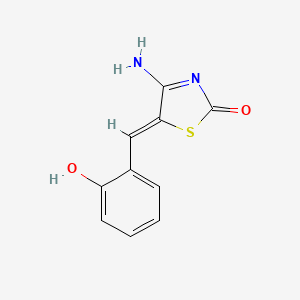
![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)
![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)
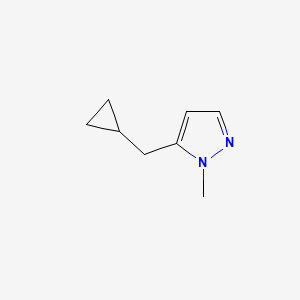
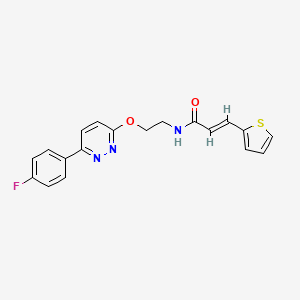
![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)
![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2956043.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2956045.png)
